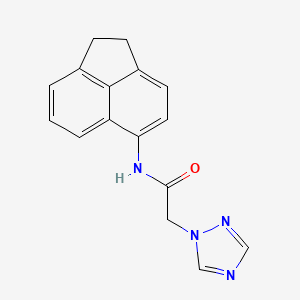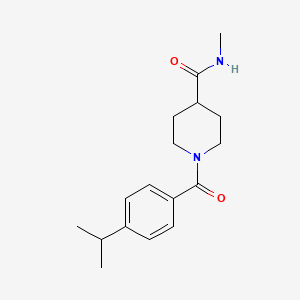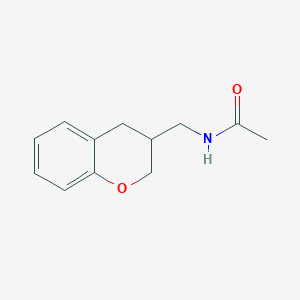
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical name, ADX-71441, and is a positive allosteric modulator of the GABAB receptor. In
作用机制
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide is a positive allosteric modulator of the GABAB receptor. The GABAB receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and neuronal excitability. ADX-71441 binds to a site on the GABAB receptor that is distinct from the binding site of the endogenous ligand, gamma-aminobutyric acid (GABA). This binding results in an enhancement of GABAergic neurotransmission, which is believed to underlie the anxiolytic and antinociceptive effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide are mediated through its interaction with the GABAB receptor. The compound has been shown to increase the affinity of the receptor for GABA, resulting in an enhancement of GABAergic neurotransmission. This enhancement leads to a reduction in neuronal excitability, which is believed to underlie the anxiolytic and antinociceptive effects of the compound. Additionally, ADX-71441 has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly through its effects on GABAergic neurotransmission in the hippocampus.
实验室实验的优点和局限性
One advantage of using 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide in lab experiments is its specificity for the GABAB receptor. This specificity allows researchers to selectively modulate GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using ADX-71441 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain experimental paradigms.
未来方向
There are several future directions for research on 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide. One area of interest is the potential therapeutic applications of the compound in humans. Clinical trials are needed to determine the safety and efficacy of ADX-71441 in treating anxiety disorders, chronic pain, and Alzheimer's disease. Another future direction is the development of more potent and selective positive allosteric modulators of the GABAB receptor. These compounds could have improved therapeutic potential and fewer side effects than ADX-71441. Finally, further research is needed to elucidate the mechanisms underlying the cognitive-enhancing effects of 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide, which could lead to the development of new treatments for cognitive impairment.
合成方法
The synthesis of 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with 1-aminoazepane in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain pure ADX-71441. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for their studies.
科学研究应用
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anxiolytic effects in preclinical models of anxiety disorders. It has also been reported to have antinociceptive effects in animal models of chronic pain. Additionally, ADX-71441 has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-9-12(16(2)15-11)14-13(18)10-17-7-5-3-4-6-8-17/h9H,3-8,10H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWJGVNIQLIGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]phenol](/img/structure/B7507565.png)

![Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7507587.png)

![N,N-diethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7507599.png)
![(E)-1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507606.png)
![cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507614.png)
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7507619.png)

![1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol](/img/structure/B7507635.png)
![N-[1-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B7507655.png)
